Cas no 1124-08-9 (1,4-Diiodo-2,5-dimethylbenzene)
1,4-Diiodo-2,5-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1,4-diiodo-2,5-dimethyl-
- 1,4-Diiodo-2,5-dimethylbenzene
- 2,5-diiodo-1,4-dimethylbenzene
- 2,5-Diiodo-1,4-xylene
- 2,5-diiodo-para-xylene
- 2,5-Diiodo-p-xylene
- 2,5-dimethyl-1,4-diiodobenzene
- CDS1_000279
- 2,5-diiodo-rho-xylene
- Maybridge1_002567
- DivK1c_001319
- C8H8I2
- HMS548M15
- WJYYUEQVECTILJ-UHFFFAOYSA-N
- OR0399
- BTB 13663
- FCH1319515
- VZ20710
- RP07053
- 1,4-bis(iodanyl)-2,5-dimethyl-benzene
- Y7072
- A802572
- MFCD00829126
- AMY15519
- Z276509550
- YSSJ2339
- W-204783
- FT-0606880
- SCHEMBL1685558
- D5589
- 5-Nitrofurfuraldiacetate
- s10429
- EN300-207806
- CS-0061168
- AKOS015909131
- SY234729
- AS-19765
- 1124-08-9
- DTXSID30371179
- BAA12408
- DB-041088
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- MDL: MFCD00829126
- Inchi: 1S/C8H8I2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
- InChI Key: WJYYUEQVECTILJ-UHFFFAOYSA-N
- SMILES: IC1C=C(C)C(=CC=1C)I
Computed Properties
- Exact Mass: 357.87200
- Monoisotopic Mass: 357.872
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 2.154
- Melting Point: 102.0 to 106.0 deg-C
- Boiling Point: 306.2°C at 760 mmHg
- Flash Point: 147.6°C
- Refractive Index: 1.665
- PSA: 0.00000
- LogP: 3.51260
1,4-Diiodo-2,5-dimethylbenzene Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: S26-S37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
1,4-Diiodo-2,5-dimethylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,4-Diiodo-2,5-dimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5589-5G |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 98.0%(GC) | 5G |
¥1690.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5589-1G |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 98.0%(GC) | 1G |
¥590.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CK630-1g |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 98.0%(GC) | 1g |
¥690.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CK630-200mg |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 98.0%(GC) | 200mg |
¥228.0 | 2022-02-28 | |
| Apollo Scientific | OR0399-1g |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 98% | 1g |
£77.00 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856738-5g |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 98% | 5g |
¥3,285.00 | 2022-01-11 | |
| ChemScence | CS-0061168-250mg |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 97.45% | 250mg |
$43.0 | 2021-09-02 | |
| ChemScence | CS-0061168-1g |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 97.45% | 1g |
$75.0 | 2022-04-28 | |
| ChemScence | CS-0061168-5g |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 97.45% | 5g |
$260.0 | 2022-04-28 | |
| ChemScence | CS-0061168-10g |
1,4-Diiodo-2,5-dimethylbenzene |
1124-08-9 | 97.45% | 10g |
$496.0 | 2021-09-02 |
1,4-Diiodo-2,5-dimethylbenzene Suppliers
1,4-Diiodo-2,5-dimethylbenzene Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 1,4-Diiodo-2,5-dimethylbenzene
Recent Advances in the Application of 1,4-Diiodo-2,5-dimethylbenzene (CAS: 1124-08-9) in Chemical Biology and Pharmaceutical Research
1,4-Diiodo-2,5-dimethylbenzene (CAS: 1124-08-9) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its two iodine substituents on a dimethylbenzene backbone, serves as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutic agents and diagnostic tools.
One of the most notable applications of 1,4-Diiodo-2,5-dimethylbenzene is its role as a precursor in the synthesis of biologically active compounds. Researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1,4-Diiodo-2,5-dimethylbenzene in the synthesis of small-molecule inhibitors for protein kinases, which are implicated in cancer progression. The study reported promising in vitro results, with the synthesized compounds exhibiting high selectivity and potency against target kinases.
In addition to its role in drug discovery, 1,4-Diiodo-2,5-dimethylbenzene has been explored for its utility in material science. A recent publication in Advanced Materials detailed its incorporation into organic semiconductors, where it contributed to enhanced charge transport properties. The study attributed this improvement to the compound's ability to facilitate π-π stacking interactions, a critical factor in the performance of organic electronic devices. These findings open new avenues for the development of next-generation optoelectronic materials.
Another emerging area of research involves the use of 1,4-Diiodo-2,5-dimethylbenzene in the development of fluorescent probes. A 2024 study in Chemical Communications reported the synthesis of a novel fluorescent dye derived from this compound, which exhibited high sensitivity and specificity for detecting reactive oxygen species (ROS) in biological systems. This innovation holds significant promise for applications in cellular imaging and diagnostics, particularly in the study of oxidative stress-related diseases.
Despite these advancements, challenges remain in the large-scale production and application of 1,4-Diiodo-2,5-dimethylbenzene. Issues such as cost-effectiveness, scalability, and environmental impact need to be addressed to fully realize its potential. Ongoing research is focused on optimizing synthetic routes and exploring greener alternatives to traditional halogenation methods. Collaborative efforts between academia and industry are expected to drive further innovations in this field.
In conclusion, 1,4-Diiodo-2,5-dimethylbenzene (CAS: 1124-08-9) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to material science, underscore its importance in advancing scientific and technological frontiers. Future studies will likely uncover additional uses for this versatile molecule, further solidifying its role in the development of cutting-edge solutions for global health and technology challenges.
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